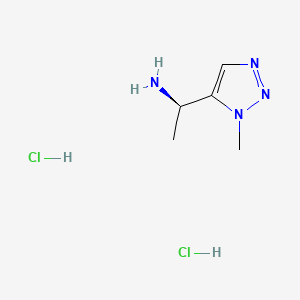
(3-((1,1-Dioxidoisothiazolidin-2-yl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a thiazolidine ring and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound’s unique structure makes it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid typically involves the reaction of a thiazolidine derivative with a phenylboronic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting biomolecules due to its boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the thiazolidine ring, making it less versatile in certain applications.
Thiazolidine derivatives: Do not contain the boronic acid group, limiting their use in coupling reactions.
Uniqueness
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid’s combination of a boronic acid group and a thiazolidine ring makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
Eigenschaften
Molekularformel |
C10H14BNO4S |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-17(12,15)16/h1,3-4,7,13-14H,2,5-6,8H2 |
InChI-Schlüssel |
ZVMPJYHQQUOZMW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CN2CCCS2(=O)=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
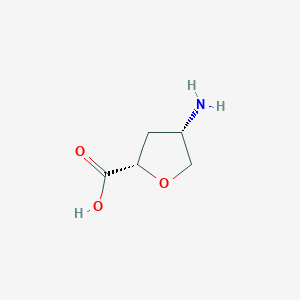
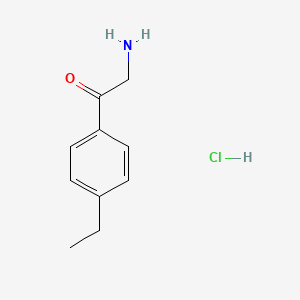
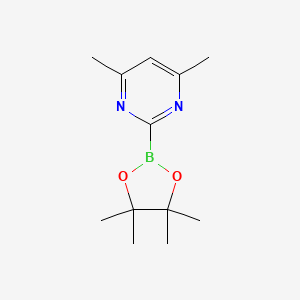
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
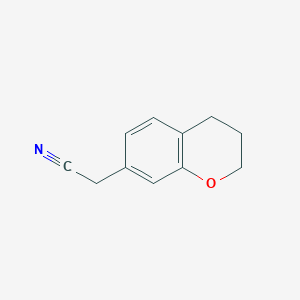

![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
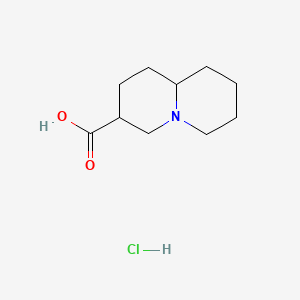
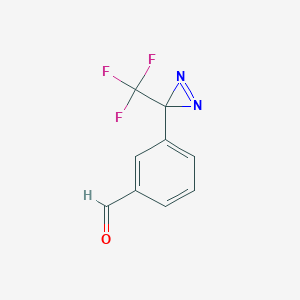
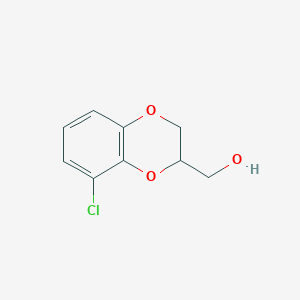

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
